molecular formula C41H65N13O10 B10799661 Substance P (1-7)

Substance P (1-7)

Cat. No.: B10799661
M. Wt: 900.0 g/mol
InChI Key: KPHDBQWTCKBKIL-XIJWKTHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substance P (1-7) is a heptapeptide fragment derived from the proteolytic degradation of the neuropeptide Substance P. Substance P is an undecapeptide that belongs to the tachykinin family of neuropeptides and is involved in various physiological processes, including pain perception and inflammation. Substance P (1-7) retains some of the biological activities of the parent peptide but often exhibits distinct and sometimes opposite effects, such as anti-nociceptive and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Substance P (1-7) can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of Substance P (1-7) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Substance P (1-7) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in polymerase chain reaction (PCR) to introduce mutations.

Major Products Formed:

Scientific Research Applications

Neuropathic Pain Management

Substance P (1-7) has been investigated for its potential role in alleviating neuropathic pain. A study demonstrated that this peptide fragment could significantly reduce thermal and mechanical hypersensitivity in animal models of neuropathic pain. The research indicated that cerebrospinal fluid levels of Substance P (1-7) were lower in patients with chronic neuropathic pain compared to healthy controls, suggesting its involvement in pain modulation .

Table 1: Effects of Substance P (1-7) on Neuropathic Pain Models

StudyModel UsedKey Findings
Jonsson et al., 2015Chronic Constriction Injury (CCI)SP (1-7) reduced mechanical allodynia; CSF levels lower in patients with neuropathic pain
Sahbaie et al., 2009Various animal modelsSP administration showed analgesic effects; reduced phospho-ERK levels correlated with pain relief

Cardiovascular Effects

Research has indicated that Substance P (1-7) may have cardiovascular implications. When administered to the nucleus tractus solitarius, it exhibited bradycardic effects and potential depressor effects, which could be relevant for managing cardiovascular disorders . This suggests a dual role where Substance P (1-7) might influence both pain and cardiovascular functions.

Immunomodulation

Substance P (1-7) has been linked to immunomodulatory effects in various studies. Its systemic administration has shown promise in enhancing wound healing processes, likely through modulation of immune responses at injury sites . This application could be significant for therapeutic strategies aimed at improving recovery from injuries or surgeries.

Case Studies and Clinical Insights

Several case studies have highlighted the clinical relevance of Substance P (1-7):

  • Chronic Pain Patients : In a cohort study assessing cerebrospinal fluid from chronic pain patients, lower levels of Substance P (1-7) were associated with increased pain severity. This finding underscores the potential for using Substance P (1-7) as a biomarker for chronic pain conditions .
  • Animal Model Studies : Experimental models have consistently shown that administration of Substance P (1-7) can attenuate allodynia and hyperalgesia, suggesting its therapeutic potential in treating various forms of chronic pain .

Mechanism of Action

Substance P (1-7) exerts its effects by interacting with specific receptors and signaling pathways. It is known to bind to a yet unidentified receptor distinct from the neurokinin 1 receptor, which is the primary receptor for Substance P. The binding of Substance P (1-7) to its receptor activates intracellular signaling cascades, including the phospholipase C and adenylate cyclase pathways, leading to the production of second messengers like diacylglycerol (DAG), inositol trisphosphate (IP3), and cyclic adenosine monophosphate (cAMP). These signaling molecules ultimately modulate cellular responses such as pain perception, inflammation, and immune cell activity .

Comparison with Similar Compounds

Uniqueness: Substance P (1-7) is unique due to its distinct receptor interactions and opposite biological effects compared to the parent peptide, Substance P. While Substance P primarily promotes pain and inflammation, Substance P (1-7) exhibits anti-nociceptive and anti-inflammatory properties, making it a promising candidate for therapeutic applications .

Biological Activity

Substance P (SP) is an undecapeptide that plays a significant role in various biological processes, particularly in pain perception, inflammation, and neurogenic responses. The N-terminal fragment, Substance P (1-7) (SP(1-7)), has garnered attention for its distinct biological activities that can differ from those of the full-length peptide. This article explores the biological activity of SP(1-7), focusing on its mechanisms, effects on various physiological systems, and implications for therapeutic applications.

Overview of Substance P (1-7)

SP(1-7) is derived from the proteolytic cleavage of Substance P and consists of the first seven amino acids: Arg-Pro-Lys-Pro-Gln-Gln-Phe. This heptapeptide retains some receptor-binding properties but exhibits different biological effects compared to the full-length SP. Notably, SP(1-7) acts primarily through interactions with neurokinin receptors, particularly the neurokinin 1 receptor (NK1R), but also engages distinct binding sites that mediate its unique effects.

Receptor Interactions

SP(1-7) has been shown to interact with several receptor types:

  • Neurokinin Receptors : While SP primarily activates NK1R, SP(1-7) has a lower affinity for this receptor and appears to act as an antagonist in certain contexts, modulating the effects of SP itself .
  • Distinct Binding Sites : Research indicates that SP(1-7) may bind to specific sites separate from NK receptors, suggesting a unique receptor system for this fragment .

Modulation of Pain and Inflammation

SP(1-7) is implicated in modulating pain pathways and inflammatory responses:

  • Antinociceptive Effects : Studies have demonstrated that SP(1-7) can induce antinociception, reducing pain sensitivity in animal models . This effect may involve down-regulation of NK1R binding in the spinal cord, leading to desensitization to pain stimuli .
  • Inflammation Regulation : SP(1-7) has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine release and promoting tissue healing processes .

Case Studies and Experimental Evidence

  • Impact on Opioid Withdrawal : A study investigated the role of SP(1-7) in opioid-dependent rats. Administration of SP(1-7) reduced withdrawal symptoms by modulating dopamine D2 receptor expression, highlighting its potential in addiction treatment .
  • Neuropathic Pain Models : In a chronic neuropathic pain model, elevated levels of SP(1-7) were associated with reduced allodynia (pain due to stimuli that do not normally provoke pain). The study emphasized the therapeutic potential of targeting SP(1-7) for managing neuropathic pain .
  • Behavioral Responses : In behavioral assays, SP(1-7) was found to counteract some of the effects induced by full-length SP, suggesting a regulatory role in neurogenic behaviors .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntinociceptionReduces pain sensitivity in animal models
Modulation of InflammationInhibits pro-inflammatory cytokine release
Impact on Opioid WithdrawalAttenuates withdrawal symptoms in opioid-dependent rats
Unique Receptor BindingBinds to distinct sites separate from NK receptors

Properties

Molecular Formula

C41H65N13O10

Molecular Weight

900.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

KPHDBQWTCKBKIL-XIJWKTHWSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.